molecular formula C21H43NO2 B1296834 Ethyl 3-(hexadecylamino)propanoate CAS No. 88074-68-4

Ethyl 3-(hexadecylamino)propanoate

Cat. No.: B1296834
CAS No.: 88074-68-4
M. Wt: 341.6 g/mol
InChI Key: QBANCYONYOPMOT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(hexadecylamino)propanoate can be synthesized through a multi-step process involving the reaction of hexadecylamine with ethyl acrylate. The reaction typically occurs under controlled conditions, including a specific temperature and pH, to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(hexadecylamino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-(hexadecylamino)propanoate is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Ethyl 3-(hexadecylamino)propanoate involves its interaction with biological membranes due to its amphiphilic structure. The long hydrophobic hexadecyl chain allows it to integrate into lipid bilayers, while the hydrophilic ester and amino groups facilitate interactions with aqueous environments. This dual nature enables it to modulate membrane properties and influence cellular processes .

Comparison with Similar Compounds

    Ethyl 3-(octadecylamino)propanoate: Similar structure but with an octadecyl chain.

    Ethyl 3-(dodecylamino)propanoate: Contains a shorter dodecyl chain.

Comparison: Ethyl 3-(hexadecylamino)propanoate is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring membrane integration and interaction .

Properties

IUPAC Name

ethyl 3-(hexadecylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H43NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21(23)24-4-2/h22H,3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBANCYONYOPMOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901007929
Record name Ethyl N-hexadecyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901007929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88074-68-4
Record name NSC29347
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29347
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl N-hexadecyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901007929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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